3-Methylcyclopropene
CAS No.: 18631-90-8
Cat. No.: VC18000957
Molecular Formula: C4H6
Molecular Weight: 54.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18631-90-8 |
|---|---|
| Molecular Formula | C4H6 |
| Molecular Weight | 54.09 g/mol |
| IUPAC Name | 3-methylcyclopropene |
| Standard InChI | InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3 |
| Standard InChI Key | FAPGNCCCFGCZKP-UHFFFAOYSA-N |
| Canonical SMILES | CC1C=C1 |
Introduction
Chemical Identity and Structural Properties
3-Methylcyclopropene (CAS: 18631-90-8) is an unsaturated cyclic hydrocarbon with the molecular formula C₄H₆. Its structure consists of a cyclopropene ring (a three-membered ring with one double bond) and a methyl group attached to the third carbon (Figure 1). Key properties derived from experimental and computational studies include:
Table 1: Physicochemical Properties of 3-Methylcyclopropene
| Property | Value |
|---|---|
| Molecular Weight | 54.09 g/mol |
| IUPAC Name | 3-Methylcyclopropene |
| SMILES | CC1C=C1 |
| logP (Octanol-Water) | 1.775 |
| logS (Aqueous Solubility) | -0.92 |
| Hydrogen Bond Acceptors | 0 |
| Rotatable Bonds | 0 |
| Topological Polar Surface | 0 Ų |
The compound’s rigidity (zero rotatable bonds) and nonpolar nature (logP = 1.775) suggest limited solubility in aqueous environments, favoring organic solvents. Its cyclopropene ring confers high strain energy, making it reactive in [2+1] cycloadditions and other ring-opening reactions .
Synthesis and Formation Pathways
Gas-Phase Synthesis
3-Methylcyclopropene forms via the reaction of methylidyne radicals (CH; X²Π) with propylene (CH₃CHCH₂) under collision energies of ~19.3 kJ/mol. Theoretical calculations using density functional theory (DFT) reveal a barrierless addition mechanism:
This exothermic pathway produces both 1- and 3-methylcyclopropene isomers, with the latter stabilized by hyperconjugation between the methyl group and the cyclopropene ring .
Laboratory-Scale Synthesis
While 1-MCP is synthesized via methallyl chloride and phenyllithium , 3-methylcyclopropene derivatives are prepared through cyclization of α-halocyclopropylsilanes. For example, 3-amidomethyl-1-methylcyclopropene is synthesized by reacting trimethylsilyl precursors with fluoride ions, yielding stable tags for bioorthogonal applications .
Reactivity and Stability in Chemical Systems
Bioorthogonal Applications
3-Methylcyclopropene derivatives exhibit rapid Diels-Alder reactivity with tetrazines, a feature exploited in bioconjugation. The 3-amidomethyl variant reacts twice as fast as trans-cyclooctenol with tert-butyltetrazine (k₂ = 2.1 M⁻¹s⁻¹), making it suitable for DNA-templated ligations . Substituents at the 3-position enhance aqueous stability; for instance, amidomethyl groups reduce hydrolysis rates compared to ester or ether derivatives .
Thermal and Oxidative Stability
The compound’s stability is influenced by substituents. Unsubstituted 3-methylcyclopropene decomposes rapidly in aqueous media (t₁/₂ < 1 hour), whereas amidomethyl derivatives remain stable for >24 hours . DFT studies attribute this to electron-donating groups reducing ring strain and stabilizing the transition state .
Biological Interactions and Ethylene Modulation
Ethylene Biosynthesis Inhibition
3-Methylcyclopropene inhibits ethylene production in plants by targeting ACC synthase, a key enzyme in ethylene biosynthesis. In Pisum sativum, it reduces ethylene synthesis by 27–44% under salt stress, comparable to 1-MCP’s effects . Proposed mechanisms include:
-
Competitive Inhibition: Binding to ethylene receptor sites, blocking signal transduction .
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Redox Modulation: Lowering reactive oxygen species (ROS) and malondialdehyde levels, mitigating oxidative stress .
Agricultural Implications
Computational Insights and Reaction Dynamics
DFT and distortion/interaction analysis reveal that 3-methylcyclopropene’s reactivity stems from:
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